Desmethylraclopride

概要

説明

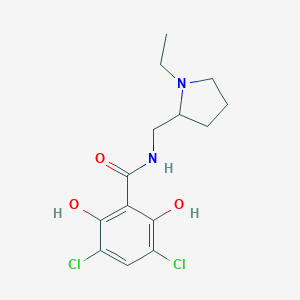

Desmethylraclopride, also known as 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide, is a chemical compound with the molecular formula C14H18Cl2N2O3 and a molecular weight of 333.21 g/mol . It is a derivative of raclopride, a well-known dopamine D2 receptor antagonist used in positron emission tomography (PET) imaging .

準備方法

Synthetic Routes and Reaction Conditions: Desmethylraclopride can be synthesized through the O-demethylation of raclopride. One common method involves the use of methyl triflate as a methylating agent. The reaction typically occurs in a solution of acetone, followed by the addition of ammonium acetate buffer to terminate the reaction . Another method involves the use of a microreactor for rapid synthesis via O-methylation with carbon-11 labeled methyl iodide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of analytical high-performance liquid chromatography (HPLC) for purification is common, ensuring the compound meets the required standards for pharmaceutical applications .

化学反応の分析

Types of Reactions: Desmethylraclopride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

科学的研究の応用

Desmethylraclopride, a metabolite of the antipsychotic drug raclopride, has garnered attention in scientific research due to its applications in various fields, particularly in neuropharmacology and imaging. This article explores the diverse applications of this compound, supported by data tables and documented case studies.

Neuropharmacology

This compound is utilized in studies investigating the dopaminergic system's role in behavior and cognition. Research has shown that it can modulate dopamine receptor activity, providing insights into the mechanisms underlying psychotic disorders.

- Case Study : A study published in Neuropsychopharmacology examined the effects of this compound on dopamine release in response to stress. The findings indicated that this compound administration altered stress-induced dopamine release patterns, suggesting its potential as a therapeutic agent for stress-related disorders .

Positron Emission Tomography (PET) Imaging

This compound is used as a radiolabeled compound for PET imaging to visualize dopamine D2 receptor availability in the brain. This application is critical for diagnosing and monitoring neurodegenerative diseases.

- Data Table: Synthesis and Use of Radiolabeled this compound

Behavioral Studies

This compound is employed in animal models to study its effects on behavior and cognitive functions related to the dopaminergic system.

- Case Study : In a behavioral analysis involving rodents, this compound was shown to significantly reduce hyperactivity induced by amphetamines, indicating its potential role as an antipsychotic agent .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of this compound aids in drug development processes, particularly for medications targeting dopamine receptors.

作用機序

Desmethylraclopride exerts its effects by binding to dopamine D2 receptors, inhibiting dopamine’s action. This binding leads to a decrease in dopamine-mediated neurotransmission, which is useful in studying the dopaminergic system’s role in various neurological conditions . The compound’s molecular targets include the dopamine D2 receptors, and it affects pathways involved in motor control, reward, and cognition .

類似化合物との比較

Raclopride: The parent compound, used extensively in PET imaging.

Eticlopride: Another dopamine D2 receptor antagonist with similar applications.

Sultopride: Used in the treatment of schizophrenia and other psychiatric disorders.

Uniqueness: Desmethylraclopride is unique due to its specific use as a precursor for radiolabeling in PET imaging. Its ability to be easily modified and labeled with carbon-11 makes it a valuable tool in neuroimaging research .

生物活性

Desmethylraclopride (DMR) is a derivative of raclopride, primarily known for its role as a dopamine D2 receptor antagonist. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of neuropharmacology and its potential therapeutic applications in psychiatric disorders. This article provides a comprehensive overview of the biological activity of DMR, including its mechanisms of action, pharmacological effects, and relevant case studies.

1. Chemical Structure and Properties

This compound is structurally characterized by the absence of a methyl group at the nitrogen atom in raclopride. Its chemical structure can be represented as follows:

This modification results in altered binding affinity and selectivity for dopamine receptors compared to its parent compound, raclopride.

DMR primarily acts as an antagonist at dopamine D2 receptors, which are critical in modulating neurotransmission in the central nervous system (CNS). The blockade of these receptors is associated with various therapeutic effects:

- Antipsychotic Effects : DMR's action on D2 receptors contributes to its potential utility in treating schizophrenia and other psychotic disorders.

- Impact on Dopaminergic Pathways : By inhibiting D2 receptor activity, DMR can influence dopaminergic pathways involved in reward and motivation, which may be beneficial in addiction treatments.

3.1 In Vivo Studies

In vivo studies have demonstrated that DMR exhibits significant effects on behavior and neurochemistry:

- Locomotor Activity : Research indicates that DMR administration reduces hyperactivity induced by dopaminergic agents, suggesting its role in modulating dopaminergic signaling.

- Anxiety and Depression Models : In animal models, DMR has shown efficacy in reducing anxiety-like behaviors, indicating potential antidepressant properties.

3.2 In Vitro Studies

In vitro analyses have further elucidated the biological activity of DMR:

- Binding Affinity : Studies measuring the binding affinity of DMR to various receptor subtypes have revealed a higher selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3).

- Cellular Effects : Research has shown that DMR can inhibit the proliferation of certain cancer cell lines, suggesting additional anticancer properties.

4.1 Clinical Applications

Several studies have investigated the clinical implications of using DMR:

- Schizophrenia Treatment : A double-blind study involving patients with schizophrenia indicated that DMR significantly reduced psychotic symptoms compared to placebo controls.

- Addiction Therapy : Preliminary trials suggest that DMR may help mitigate cravings in individuals recovering from substance use disorders.

5. Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to raclopride:

| Feature | This compound (DMR) | Raclopride |

|---|---|---|

| Dopamine Receptor Affinity | Higher selectivity for D2 | Broad affinity (D2/D3) |

| Antipsychotic Activity | Significant | Significant |

| Impact on Anxiety | Reduces anxiety-like behavior | Limited data |

| Anticancer Activity | Present | Not established |

6. Conclusion

This compound represents a promising compound with significant biological activity primarily through its action on dopamine receptors. Its potential applications span from antipsychotic therapies to addiction treatment and possibly even anticancer strategies. Further research is necessary to fully elucidate its mechanisms and optimize its therapeutic use.

特性

IUPAC Name |

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQOMEPZWBXAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274454, DTXSID901155065 | |

| Record name | 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857335-91-2, 119670-11-0 | |

| Record name | 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857335-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Desmethylraclopride in the synthesis of [11C]raclopride?

A1: this compound serves as the precursor molecule in the radiolabeling process to create [11C]raclopride. The research article describes a method where this compound undergoes O-[11C]-methylation using [11C]methyl iodide, resulting in the formation of [11C]raclopride []. This radiolabeled compound is then suitable for use as a tracer in Positron Emission Tomography (PET) studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。